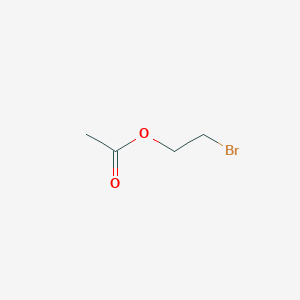

2-Bromoethyl acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7079. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromoethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2/c1-4(6)7-3-2-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHQKFQZGLKBCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70878738 | |

| Record name | ETHANOL, 2-BROMO-, ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927-68-4 | |

| Record name | 2-Bromoethyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetoxy-2-bromoethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BROMOETHYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-bromo-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ETHANOL, 2-BROMO-, ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromoethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ACETOXY-2-BROMOETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NRZ256O7QB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromoethyl Acetate: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental considerations for 2-Bromoethyl acetate (CAS No. 927-68-4). This bifunctional compound, featuring both an ester and a bromoalkyl group, is a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

Chemical Identity and Structure

This compound is a colorless to pale yellow liquid. Its fundamental identifiers and structural details are crucial for its correct application and are summarized below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | Acetic Acid 2-Bromoethyl Ester, Bromoethyl acetate, 2-Bromoethylacetate[2][3][4][5] |

| CAS Number | 927-68-4[2][3][6] |

| Molecular Formula | C₄H₇BrO₂[2][3][7] |

| Molecular Weight | 167.00 g/mol [2][3][4][6] |

| SMILES String | CC(=O)OCCBr[2][6] |

| InChI Key | RGHQKFQZGLKBCF-UHFFFAOYSA-N[1][6] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reactivity.

| Property | Value |

| Appearance | Colorless to pale yellow liquid[5][7] |

| Density | 1.514 g/mL at 25 °C[6][8] |

| Boiling Point | 159 °C[6][8] |

| Melting Point | -14 to -13.8 °C[6] |

| Flash Point | 71 °C (159.8 °F) - closed cup[6] |

| Refractive Index | n20/D 1.455[6] |

| Solubility | Soluble in common organic solvents such as ethanol, ether, and acetone; limited solubility in water.[7] |

Reactivity and Applications

The primary utility of this compound in organic synthesis stems from its nature as a potent alkylating agent. The presence of a bromine atom, a good leaving group, renders the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity is central to its application in forming new carbon-heteroatom bonds.

Key chemical reactions include:

-

Nucleophilic Substitution : It readily reacts with nucleophiles like alcohols, amines, and thiols to displace the bromide ion. This is widely used to introduce the 2-acetoxyethyl group into various molecules.[2]

-

Williamson Ether Synthesis : This compound can be used in variations of the Williamson ether synthesis to form ethers.[7]

Due to this reactivity, this compound is a valuable building block in the synthesis of complex molecules, including:

-

Pharmaceuticals : It serves as an intermediate in the production of various active pharmaceutical ingredients.[7]

-

Agrochemicals : It is used in the synthesis of pesticides and herbicides.[7]

-

Lycorine Derivatives : It has been used as an alkylating reagent in the asymmetric total synthesis of (+)-1-deoxylycorine and (+)-lycorine.

It is important to note that there is no scientific literature to suggest that this compound is involved in any specific biological signaling pathways. Its biological effects are primarily associated with its reactivity as an alkylating agent, which can lead to toxicity.

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are provided below. These protocols are based on established literature and patents.

Synthesis

Two primary methods for the synthesis of this compound are commonly cited.

Method 1: From Ethylene Glycol

This process involves the reaction of ethylene glycol with hydrogen bromide and acetic acid, often in the presence of a solvent that forms an azeotrope with water to drive the reaction to completion.

Detailed Protocol (based on Patent EP0411035B1):

-

To a suitable reactor, charge ethylene glycol, glacial acetic acid, toluene, and a 48% aqueous hydrogen bromide solution.[9]

-

Heat the mixture under reflux conditions. Water and toluene will co-distill as an azeotrope, which is collected and separated.[9]

-

Monitor the reaction for the consumption of starting materials and the formation of the intermediate, 2-bromoethanol.

-

After the initial distillation, cool the reaction mixture.

-

Slowly add acetic anhydride to the mixture to convert any remaining 2-bromoethanol to this compound.[9]

-

Continue heating and distillation to remove the remaining azeotrope and excess acetic acid.[9]

-

The final product, this compound, is then purified by vacuum distillation.[9]

Method 2: Bromination of Acetic Acid and Subsequent Esterification

This two-step synthesis first prepares bromoacetic acid, which is then esterified with ethanol.

Detailed Protocol (based on Patent CN101891615A):

-

Bromination:

-

In a reaction flask equipped with a stirrer, reflux condenser, and dropping funnel, add acetic acid and red phosphorus.

-

Heat the mixture to 70°C.

-

Slowly add bromine dropwise over several hours.

-

After the addition is complete, reflux for an additional 2 hours.

-

Cool and filter the mixture. Distill to remove hydrogen bromide and water, yielding crude bromoacetic acid.[8]

-

-

Esterification:

-

Combine the bromoacetic acid, ethanol, and a catalytic amount of concentrated sulfuric acid in a flask with a water trap.

-

Heat the mixture to facilitate esterification and remove the water produced.

-

The reaction is complete when water is no longer collected.[8]

-

-

Workup and Purification:

-

Neutralize the crude product with a 5% sodium carbonate solution.

-

Wash the organic layer with water.

-

Dry the organic layer with anhydrous calcium chloride.

-

Filter and purify by vacuum distillation.[8]

-

Purification

Crude this compound from synthesis often contains unreacted starting materials or byproducts. A general purification workflow is outlined below.

Analytical Methods

Standard analytical techniques are used to confirm the identity and purity of this compound.

-

Gas Chromatography (GC): Used to determine the purity of the compound. Commercial suppliers often specify purity as >98.0% (GC).[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups, particularly the ester carbonyl group.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

| Hazard | Description |

| Physical Hazards | Combustible liquid.[9] |

| Health Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. It is a lachrymator (a substance that causes tearing).[9] |

| Incompatibilities | Incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents. It is also moisture-sensitive.[9] |

| Handling | Use only in a well-ventilated area or under a chemical fume hood. Wear protective gloves, clothing, and eye/face protection. Keep away from heat, sparks, and open flames.[9] |

| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Storage under an inert atmosphere is recommended. |

Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

- 1. scbt.com [scbt.com]

- 2. This compound(927-68-4) IR Spectrum [chemicalbook.com]

- 3. Ethyl bromoacetate(105-36-2) 1H NMR spectrum [chemicalbook.com]

- 4. 2-Bromoethyl ethyl ether(592-55-2) 13C NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound(927-68-4) 13C NMR [m.chemicalbook.com]

- 8. 927-68-4|this compound|BLD Pharm [bldpharm.com]

- 9. 160091000 [thermofisher.com]

- 10. Separation of Ethyl bromoacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Synthesis of 2-Bromoethyl Acetate from Ethylene Glycol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromoethyl acetate from ethylene glycol. It details the prevalent synthetic methodologies, reaction mechanisms, and experimental protocols. Quantitative data from cited literature is summarized for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.

Introduction

This compound is a valuable bifunctional molecule widely utilized as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its structure incorporates both a reactive bromine atom, susceptible to nucleophilic substitution, and an acetate ester group. This dual functionality allows for its use as a versatile building block in the construction of more complex molecular architectures. This guide focuses on the synthesis of this compound commencing from the readily available starting material, ethylene glycol.

Reaction Pathways and Mechanisms

The primary route for the synthesis of this compound from ethylene glycol involves a two-step, one-pot reaction. The first step is the formation of 2-bromoethanol through the reaction of ethylene glycol with hydrogen bromide. Subsequently, the in-situ generated 2-bromoethanol is esterified with acetic acid to yield the final product. The overall reaction is driven to completion by the removal of water, often through azeotropic distillation.

A crucial aspect of this synthesis is the management of the intermediate, 2-bromoethanol. The reaction conditions are optimized to favor the formation of this compound and minimize the presence of unreacted 2-bromoethanol in the final product.

Below is a diagram illustrating the logical workflow of the synthesis process.

Caption: Logical workflow for the synthesis of this compound.

The following diagram illustrates the chemical reaction pathway.

Caption: Chemical reaction pathway for the synthesis of this compound.

Experimental Protocols

The following experimental protocols are based on procedures described in the patent literature.[1][2]

General Procedure for the Synthesis of this compound

This procedure details a one-pot synthesis with azeotropic water removal.

Materials:

-

Ethylene glycol

-

48% aqueous hydrogen bromide solution

-

Glacial acetic acid

-

Toluene

-

Acetic anhydride

Equipment:

-

A multi-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a Dean-Stark apparatus.

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

To a suitable reaction flask, charge ethylene glycol, glacial acetic acid, toluene, and a 48% aqueous hydrogen bromide solution.[1]

-

Heat the mixture to reflux and collect the water that separates in the Dean-Stark trap.

-

Continue the reflux until the theoretical amount of water has been collected.

-

Monitor the reaction progress by a suitable analytical method (e.g., gas chromatography) to determine the concentration of the 2-bromoethanol intermediate.

-

If 2-bromoethanol is present in significant amounts, add acetic anhydride to the reaction mixture to convert the remaining 2-bromoethanol to this compound.

-

After the conversion is complete, remove the toluene and excess acetic acid by vacuum distillation.[1]

-

The crude this compound is then purified by vacuum distillation.

Purification

The final product is typically purified by vacuum distillation.[1] Alternatively, for smaller scale reactions, purification can be achieved through a workup procedure followed by column chromatography.

Aqueous Workup and Extraction:

-

Pour the cooled reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

Column Chromatography:

The crude product can be further purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Quantitative Data

The following tables summarize quantitative data from various experimental examples found in the literature.

Table 1: Reactant Molar Ratios and Yields

| Ethylene Glycol (mol) | HBr (mol) | Acetic Acid (mol) | Toluene (mL) | Acetic Anhydride (mol) | Yield (%) | Purity (%) | Reference |

| 5 | 5 | 6.5 | 400 | 1.2 | - | - | [1] |

| 1.0 | 1.0 | 1.3 | 100 | - | - | 96.5 | [1] |

| 208 | 208 | 271 | 25.5 kg | - | 92.8 | 95.5 | [1] |

Table 2: Reaction Conditions and Outcomes

| Reflux Time (h) | Reflux Temperature (°C) | Final Bromoethanol Content (%) | Purification Method | Reference |

| Not specified | Not specified | 14 | Vacuum Distillation | [1] |

| 2 (after additional acetic acid) | 106 | 3.5 | Not specified | [1] |

| Not specified | Not specified | Not specified | Vacuum Distillation | [1] |

Safety Considerations

-

Hydrogen Bromide: Corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

This compound: Lachrymator and irritant. Avoid inhalation of vapors and contact with skin and eyes.

-

Acetic Anhydride: Corrosive and reacts violently with water. Handle with care.

-

Toluene: Flammable and toxic. Use in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion

The synthesis of this compound from ethylene glycol is a well-established and efficient process. The one-pot reaction involving azeotropic removal of water is a common and scalable method. Careful control of reaction conditions and the potential need for a final esterification step to consume the 2-bromoethanol intermediate are key to achieving high yields and purity. The purification of the final product is readily accomplished by vacuum distillation. This guide provides the necessary technical details for researchers and professionals to successfully implement this synthesis in a laboratory or production setting.

References

An In-depth Technical Guide to the Alkylation Mechanism of 2-Bromoethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 2-bromoethyl acetate as an alkylating agent. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of this versatile reagent in organic synthesis and as a potential chemical probe in biological systems. This document details the core principles of its reactivity, provides structured quantitative data from experimental findings, outlines detailed experimental protocols, and includes visualizations of the chemical mechanism, experimental workflows, and a relevant biological signaling pathway.

Core Mechanism of Action: A Nucleophilic Substitution Approach

This compound is a highly effective alkylating agent widely employed in organic synthesis. Its reactivity stems from the molecular structure, which features an ester group and a bromine atom on the ethyl chain. The bromine atom serves as an excellent leaving group, rendering the adjacent carbon atom electrophilic and thus susceptible to nucleophilic attack.

The primary mechanism of action for this compound in alkylation reactions is a bimolecular nucleophilic substitution (SN2) reaction. In this concerted mechanism, a nucleophile directly attacks the electrophilic carbon atom, leading to the displacement of the bromide ion and the formation of a new covalent bond. The versatility of this compound allows for the introduction of the 2-acetoxyethyl group into a diverse range of organic molecules. Nucleophiles such as alcohols, amines, and thiols readily react with this compound, resulting in the formation of new carbon-heteroatom bonds.[1] This reactivity is fundamental to its application in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

SN2 mechanism of this compound alkylation.

Quantitative Data on Alkylation Reactions

The efficiency of alkylation with this compound is influenced by various factors, including the nature of the nucleophile, solvent, temperature, and the presence of a base. Below is a summary of quantitative data from representative alkylation reactions.

| Reaction Type | Nucleophile/Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| O-Alkylation | Salicylaldehyde | K₂CO₃ | Acetonitrile | Reflux | 72 | 63 | [2] |

| N-Alkylation | Isatin | K₂CO₃ | DMF (MW) | 100 | 0.08 | 92 | [3] |

| N-Alkylation | 2-Aminobenzothiazole | K₂CO₃ | Acetonitrile | RT | 0.5 | 85 | [3] |

| N-Alkylation | Uracil | HMDS/KI | Acetonitrile | Reflux | 24 | 85 | [4] |

Experimental Protocols

Detailed methodologies for key alkylation reactions are provided below. These protocols are generalizable and can be adapted for a range of substrates.

Protocol for O-Alkylation of a Phenolic Substrate

This protocol is adapted from the O-alkylation of salicylaldehyde.[2]

Materials:

-

Phenolic substrate (e.g., Salicylaldehyde)

-

This compound

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetonitrile (MeCN)

-

Diethyl ether (Et₂O)

-

Deionized water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, and standard glassware for workup.

Procedure:

-

To a round-bottom flask, add the phenolic substrate (1.0 equiv) and anhydrous acetonitrile.

-

Add potassium carbonate (3.0 equiv) to the solution and stir for 5 minutes at room temperature.

-

Add this compound (1.2 equiv) to the reaction mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic solids.

-

Wash the solids with diethyl ether.

-

Combine the filtrate and washings, and transfer to a separatory funnel.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or distillation as required.

Protocol for N-Alkylation of an Amine/Heterocycle

This is a general protocol for the N-alkylation of an amine or a nitrogen-containing heterocycle.[5]

Materials:

-

Amine or heterocyclic substrate

-

This compound

-

Base (e.g., K₂CO₃, Triethylamine)

-

Anhydrous solvent (e.g., DMF, Acetonitrile)

-

Ethyl acetate

-

Deionized water

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and standard glassware for workup.

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the amine/heterocyclic substrate (1.0 equiv) in a suitable anhydrous solvent.

-

Add the base (1.1-1.5 equiv) to the solution and stir for 10-15 minutes at room temperature.

-

Add this compound (1.0-1.2 equiv) dropwise to the reaction mixture.

-

Heat the reaction mixture to an appropriate temperature (room temperature to reflux) and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solid base was used, filter the mixture. Quench the reaction by the slow addition of deionized water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

General experimental workflow for alkylation.

Application as a Chemical Probe in Biological Systems

While this compound is primarily used in chemical synthesis, its structural motif, an α-bromo ester, is found in chemical probes used to study biological pathways. For instance, 2-bromopalmitate (2-BP), a lipid-based α-bromo ester, is a widely used inhibitor of protein S-acylation and deacylation.[6][7][8] It has been shown to inhibit acyl-protein thioesterases (APTs), enzymes that remove fatty acids from proteins.[6][7][8]

By inhibiting APTs, compounds like 2-BP can be used to study the role of dynamic protein acylation in various signaling pathways. For example, the inhibition of an APT could lead to the hyper-acylation of a substrate protein, which might alter its localization, activity, or interaction with other proteins, thereby modulating downstream signaling events. The following diagram illustrates a hypothetical signaling pathway where an α-bromo ester probe is used to investigate the role of an acyl-protein thioesterase.

Hypothetical signaling pathway modulation.

References

- 1. nbinno.com [nbinno.com]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. 2-Bromopalmitate reduces protein deacylation by inhibition of acyl-protein thioesterase enzymatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

Physical and spectral data of 2-Bromoethyl acetate

An In-depth Technical Guide to the Physical and Spectral Properties of 2-Bromoethyl Acetate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical and spectral characteristics of chemical reagents is paramount for their effective application in synthesis and analysis. This guide provides a detailed overview of this compound (CAS No. 927-68-4), a key alkylating agent in organic synthesis.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid.[1] Its fundamental physical properties are summarized in the table below, providing a quick reference for experimental planning and execution.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇BrO₂ | [1][2][3][4][5] |

| Molecular Weight | 167.00 g/mol | [3] |

| Boiling Point | 159 °C (lit.) | |

| Melting Point | -14 to -13.8 °C (lit.) | [5] |

| Density | 1.514 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.455 (lit.) | |

| Flash Point | 71 °C (159.8 °F) - closed cup | |

| CAS Number | 927-68-4 |

Spectral Data

The structural elucidation and purity assessment of this compound are typically achieved through a combination of spectroscopic techniques. The following sections detail the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound.

¹H NMR Spectrum (Proton NMR)

The proton NMR spectrum will exhibit two characteristic triplets corresponding to the two methylene groups.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.3 | Triplet | 2H | -O-CH₂ -Br |

| ~3.5 | Triplet | 2H | -O-CH₂-CH₂ -Br |

| ~2.1 | Singlet | 3H | CH₃ -C(=O)- |

¹³C NMR Spectrum (Carbon-13 NMR)

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.[6]

| Chemical Shift (ppm) | Assignment |

| ~170 | C =O (ester carbonyl) |

| ~65 | -O-C H₂-CH₂-Br |

| ~28 | -O-CH₂-C H₂-Br |

| ~21 | C H₃-C(=O)- |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups.[7][8]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1740 | Strong | C=O stretch (ester) |

| ~1220 | Strong | C-O stretch (ester) |

| ~650 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[9] The presence of bromine is readily identified by the characteristic M and M+2 isotope pattern.

| m/z | Interpretation |

| 166/168 | Molecular ion peak [M]⁺ and [M+2]⁺ |

| 123/125 | Loss of -COCH₃ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The synthesis and characterization of this compound involve standard organic chemistry techniques.

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of ethylene glycol with hydrogen bromide and acetic acid.[10][11][12]

Example Protocol: [10]

-

A mixture of ethylene glycol, an aqueous solution of hydrogen bromide, and acetic acid is prepared in the presence of a solvent that forms an azeotrope with water, such as toluene.

-

The reaction mixture is heated under reflux, and the water is removed by azeotropic distillation.

-

After the initial reaction, the mixture is cooled, and acetic anhydride is slowly added to convert any remaining 2-bromoethanol to this compound.

-

The mixture is stirred for a period at room temperature.

-

Excess toluene and acetic acid are removed under reduced pressure.

-

The crude this compound is then purified, typically by filtration or distillation.

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of synthesized this compound.

Caption: Workflow for the Synthesis and Characterization of this compound.

References

- 1. This compound, 97% 100 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. 2-Bromoethylacetate | C4H7BrO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. This compound | CAS#:927-68-4 | Chemsrc [chemsrc.com]

- 6. This compound(927-68-4) 13C NMR [m.chemicalbook.com]

- 7. This compound(927-68-4) IR Spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. EP0411035B1 - Process for preparing this compound - Google Patents [patents.google.com]

- 11. WO1989009763A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

An In-Depth Technical Guide to the Reactivity of 2-Bromoethyl Acetate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoethyl acetate is a versatile bifunctional reagent widely employed in organic synthesis as an effective alkylating agent. Its reactivity towards a diverse range of nucleophiles makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This technical guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including amines, carboxylates, thiols, and azide ions. The document summarizes key kinetic data, details experimental protocols for studying these reactions, and presents visual representations of the underlying reaction mechanisms and experimental workflows.

Introduction

This compound (BrCH₂CH₂OAc) possesses two key functional groups that dictate its chemical behavior: a primary alkyl bromide and an acetate ester. The carbon-bromine bond is susceptible to nucleophilic attack, making the molecule an excellent substrate for Sₙ2 reactions. The presence of the adjacent acetate group can influence the reactivity of the electrophilic center. Understanding the kinetics and mechanisms of these reactions is crucial for optimizing synthetic routes and for the rational design of novel molecules in drug development and other fields. This guide aims to provide a detailed technical resource on the reactivity of this compound with a focus on quantitative data and practical experimental methodologies.

General Reaction Mechanism

The reaction of this compound with nucleophiles predominantly proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. In this one-step process, the nucleophile attacks the electrophilic carbon atom bearing the bromine atom from the backside, leading to an inversion of stereochemistry if the carbon were chiral. The bromide ion is displaced as the leaving group.

Caption: General Sₙ2 reaction mechanism of this compound with a nucleophile.

Reactivity with Various Nucleophiles: A Quantitative Overview

The rate of the Sₙ2 reaction is highly dependent on the nature of the nucleophile. The following table summarizes the second-order rate constants for the reaction of this compound and closely related compounds with a range of nucleophiles. It is important to note that direct comparison of rate constants should be made with caution, as they are often measured under different experimental conditions (e.g., solvent, temperature).

| Nucleophile | Substrate | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) | Reference |

| Piperidine | Ethyl bromoacetate | Ethanol | 40 | See Note 1 | [1] |

| n-Butylamine | Ethyl bromoacetate | Ethanol | 40 | See Note 1 | [1] |

| Ethylamine | Ethyl bromoacetate | Ethanol | 40 | See Note 1 | [1] |

| Benzylamine | Ethyl bromoacetate | Ethanol | 40 | See Note 1 | [1] |

| Thiol (Cysteine) | 2-Bromoethyl propanoate | - | - | 10¹ - 10² (Representative) | [2] |

| Primary Amine (Lysine) | 2-Bromoethyl propanoate | - | - | 10⁻¹ - 10⁰ (Representative) | [2] |

| Azide (N₃⁻) | This compound | Acetone/Water | 60 | *Reaction proceeds to completion overnight | [3] |

| Aliphatic Carboxylate Ions (XCH₂COO⁻) | Ethyl bromoacetate | 90% Acetone/Water | 30-40 | Varies (e.g., ~1.5 x 10⁻³ for acetate at 30°C) | [4] |

| Phenoxyacetate Ions (X-C₆H₄-O-CH₂-COO⁻) | Ethyl bromoacetate | 90% Aqueous Acetone | 30-40 | Varies (e.g., ~1.2 x 10⁻³ for phenoxyacetate at 40°C) | [5] |

Note 1: The referenced study[1] indicates the order of reactivity as piperidine > ethylamine > n-butylamine > benzylamine but does not provide specific rate constants in the abstract.

Detailed Experimental Protocols

The following sections provide detailed methodologies for conducting and monitoring the reaction of this compound with various nucleophiles.

General Workflow for Kinetic Studies

A typical workflow for investigating the kinetics of the reaction of this compound with a nucleophile involves several key steps, from reagent preparation to data analysis to determine the rate constant.

Caption: General experimental workflow for a kinetic study of this compound reactivity.

Reaction with Azide Ion: Synthesis of 2-Azidoethyl Acetate

This protocol is adapted from a procedure for the synthesis of 2-azidoethyl acetate.[3]

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Acetone

-

Water

-

Dichloromethane

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound in acetone.

-

In a separate beaker, prepare a solution of sodium azide in water.

-

Cool the this compound solution to 0 °C in an ice bath with vigorous stirring.

-

Slowly add the sodium azide solution to the cooled this compound solution.

-

Allow the reaction mixture to warm to room temperature and then heat at 60 °C overnight under reflux.

-

After cooling to room temperature, extract the resulting solution with dichloromethane (3 x 10 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-azidoethyl acetate.

For Kinetic Analysis: To adapt this for a kinetic study, aliquots can be withdrawn at various time points during the reaction. The reaction in the aliquot can be quenched by rapid cooling and dilution. The concentration of this compound or 2-azidoethyl acetate can then be determined by a suitable analytical method such as Gas Chromatography (GC) or ¹H NMR spectroscopy.

Reaction with Amines: N-Alkylation

The reaction of this compound with primary and secondary amines typically leads to N-alkylation. Over-alkylation to form secondary, tertiary, and even quaternary ammonium salts is a common side reaction, especially with primary amines.[6][7]

Materials:

-

This compound

-

Amine (e.g., aniline, piperidine, n-butylamine)

-

A suitable solvent (e.g., ethanol, acetonitrile, or a non-polar solvent like toluene)

-

A base to neutralize the HBr formed (e.g., an excess of the amine nucleophile, or a non-nucleophilic base like triethylamine or potassium carbonate)

-

Reaction vessel with magnetic stirring and temperature control

General Procedure for Synthesis:

-

Dissolve the amine and the base (if different from the amine) in the chosen solvent in a reaction flask.

-

Slowly add a solution of this compound in the same solvent to the amine solution at a controlled temperature (e.g., room temperature or slightly elevated).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Upon completion, the reaction mixture can be worked up by washing with water and/or brine, followed by extraction with an organic solvent.

-

The organic layer is then dried and concentrated, and the product can be purified by column chromatography or distillation.

Protocol for Kinetic Monitoring by HPLC:

-

Prepare stock solutions of this compound, the amine, and an internal standard in the chosen reaction solvent.

-

Initiate the reaction by mixing the reactants in a thermostatted vessel.

-

At regular intervals, withdraw an aliquot of the reaction mixture and quench the reaction by diluting it with the mobile phase.

-

Analyze the quenched aliquots by HPLC using a suitable column (e.g., C18) and a mobile phase that provides good separation of reactants and products.

-

Quantify the disappearance of this compound or the appearance of the product by integrating the respective peak areas relative to the internal standard.

-

Plot the concentration data versus time and fit to the appropriate second-order rate law to determine the rate constant.

Reaction with Thiols

Thiols, and particularly their conjugate bases (thiolates), are excellent nucleophiles and react readily with this compound to form thioethers. This reaction is widely used in bioconjugation to modify cysteine residues in proteins.[8]

Materials:

-

This compound

-

Thiol (e.g., thiophenol, cysteine)

-

A base to deprotonate the thiol (e.g., sodium hydroxide, triethylamine)

-

A suitable solvent (e.g., ethanol, DMF, or an aqueous buffer for biological applications)

-

Reaction vessel with magnetic stirring

General Procedure for Synthesis:

-

Dissolve the thiol in the chosen solvent.

-

Add the base to generate the thiolate nucleophile.

-

Slowly add this compound to the thiolate solution.

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or HPLC).

-

Work-up typically involves partitioning between an organic solvent and water, followed by drying and evaporation of the solvent.

-

Purification can be achieved by column chromatography.

Protocol for Kinetic Monitoring by ¹H NMR Spectroscopy:

-

Prepare solutions of this compound, the thiol, and a non-reactive internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., DMSO-d₆ or CD₃CN).

-

Acquire an initial ¹H NMR spectrum of the mixture before initiating the reaction to identify the characteristic peaks of the reactants and the internal standard.

-

Initiate the reaction by adding the base to the NMR tube and immediately start acquiring a series of ¹H NMR spectra at regular time intervals.

-

Process the spectra and integrate the signals of a non-overlapping proton of this compound and the product relative to the integral of the internal standard.

-

Convert the integral values to concentrations and plot against time to determine the reaction rate and the rate constant.

Conclusion

This compound is a highly reactive and synthetically useful alkylating agent. Its reactions with a wide array of nucleophiles, predominantly following an Sₙ2 mechanism, are fundamental to the construction of more complex molecules. This guide has provided a summary of the available quantitative reactivity data, detailed experimental protocols for both synthesis and kinetic analysis, and visual representations of the core chemical principles. While a comprehensive, directly comparable dataset of kinetic parameters for this compound is still an area for further research, the information presented here offers a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this versatile reagent in their work. Careful consideration of reaction conditions, particularly solvent, temperature, and the nature of the nucleophile, is essential for achieving desired outcomes and minimizing side reactions.

References

- 1. researchgate.net [researchgate.net]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. alevine.chem.ucla.edu [alevine.chem.ucla.edu]

- 4. ias.ac.in [ias.ac.in]

- 5. ias.ac.in [ias.ac.in]

- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Hazards and Safety Precautions for 2-Bromoethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hazards, safety precautions, and toxicological profile of 2-Bromoethyl acetate (CAS No. 927-68-4). The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this chemical safely in a laboratory setting. This document summarizes key physical and chemical properties, outlines potential hazards, provides detailed experimental protocols for hazard assessment, and discusses the toxicological mechanisms of this compound.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] It is primarily used as an alkylating agent in organic synthesis.[2] A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 927-68-4 | [2][3] |

| Molecular Formula | C₄H₇BrO₂ | [4] |

| Molecular Weight | 167.00 g/mol | [2][4] |

| Appearance | Colorless to light yellow to light orange clear liquid | [1] |

| Boiling Point | 159 °C (lit.) | [2][3] |

| Melting Point | -14 to -13.8 °C (lit.) | [2][3] |

| Density | 1.514 g/mL at 25 °C (lit.) | [2][3] |

| Flash Point | 71 °C (159.8 °F) - closed cup | [3] |

| Solubility | Soluble in organic solvents such as ethanol, ether, and acetone; limited solubility in water. |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Combustible Liquid | 4 | H227: Combustible liquid |

Signal Word: Warning[3]

Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

-

H227: Combustible liquid.[5]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P271: Use only outdoors or in a well-ventilated area.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3][5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Toxicological Data

Experimental Protocols for Hazard Assessment

The following are detailed methodologies for key experiments relevant to the hazard assessment of this compound, based on internationally recognized guidelines.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This test method is used to predict the skin irritation potential of a chemical.[3][5][8][9][10]

Principle: The test utilizes a reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin.[5][9] The test chemical is applied topically to the RhE tissue. Cell viability is then measured by the enzymatic conversion of the vital dye MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt, which is quantified spectrophotometrically after extraction.[3][8] A reduction in cell viability below a defined threshold indicates that the chemical is an irritant.[3][8]

Methodology:

-

Tissue Preparation: Commercially available RhE tissues are pre-incubated in a sterile, defined culture medium.

-

Test Chemical Application: A precise amount of the test chemical (liquid or solid) is applied uniformly to the surface of the RhE tissue. Negative (e.g., phosphate-buffered saline) and positive (e.g., 5% sodium dodecyl sulfate) controls are run in parallel.

-

Exposure and Incubation: The tissues are exposed to the test chemical for a defined period (e.g., 60 minutes) at 37°C.

-

Rinsing: After exposure, the test chemical is thoroughly rinsed from the tissue surface.

-

MTT Assay: The tissues are incubated with MTT solution for a specified time (e.g., 3 hours). The formazan product is then extracted from the tissues using an appropriate solvent (e.g., isopropanol).

-

Measurement and Interpretation: The optical density of the extracted formazan is measured using a spectrophotometer. The percentage of viable cells is calculated relative to the negative control. A mean tissue viability of ≤ 50% classifies the chemical as a skin irritant (UN GHS Category 2).[8]

Acute Eye Irritation/Corrosion (OECD 405)

This in vivo test is designed to assess the potential of a substance to cause eye irritation or corrosion.[1][11][12][13][14]

Principle: A single dose of the test substance is applied to one eye of an experimental animal (typically a rabbit), with the untreated eye serving as a control.[1][11] The eyes are then observed for a defined period to evaluate the extent and reversibility of any ocular lesions.[1]

Methodology:

-

Animal Selection and Preparation: Healthy, young adult albino rabbits are used. Both eyes are examined to ensure they are free of defects.

-

Test Substance Application: A single dose of the test substance (liquid or solid) is instilled into the conjunctival sac of one eye.[13] The eyelids are held together for a short period to prevent loss of the substance.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application, and observations are continued for up to 21 days if effects persist.[12]

-

Scoring of Ocular Lesions: The cornea, iris, and conjunctiva are evaluated and scored according to a standardized system for opacity, inflammation, and discharge.

-

Interpretation: The severity and reversibility of the ocular lesions are used to classify the substance. Severe, irreversible damage leads to a classification of "Serious Eye Damage" (Category 1), while reversible irritation leads to a classification of "Eye Irritation" (Category 2).

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[2][15][16][17]

Principle: The test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) that are auxotrophic for a specific amino acid (e.g., histidine) due to a mutation in the gene responsible for its synthesis.[2] These bacteria are exposed to the test chemical, and the number of revertant colonies (bacteria that have undergone a reverse mutation and can now synthesize the amino acid) is counted. An increase in the number of revertant colonies compared to the control indicates that the chemical is mutagenic.[2]

Methodology:

-

Bacterial Strains: A set of validated bacterial strains with different types of mutations (e.g., base-pair substitution, frameshift) is used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix, typically from rat liver) to detect mutagens that require metabolic activation.[16]

-

Exposure: The bacterial strains are exposed to a range of concentrations of the test chemical in a suitable medium.

-

Plating: The treated bacteria are plated on a minimal agar medium that lacks the required amino acid.

-

Incubation: The plates are incubated for 48-72 hours to allow for the growth of revertant colonies.

-

Colony Counting and Interpretation: The number of revertant colonies on each plate is counted. A dose-related increase in the number of revertants, typically at least a two-fold increase over the background, is considered a positive result, indicating mutagenic potential.

Mechanism of Toxicity and Signaling Pathways

As an α-halo ester, this compound is a potent alkylating agent.[18] Its toxicity is primarily attributed to its ability to react with nucleophilic functional groups in biological macromolecules, such as proteins and DNA.

Alkylation of Cellular Nucleophiles

The primary mechanism of toxicity involves the nucleophilic substitution of the bromine atom by cellular nucleophiles. The sulfhydryl group of cysteine residues in proteins and the nitrogen atoms in the purine bases of DNA are particularly susceptible to alkylation.

Figure 1. General mechanism of this compound toxicity via alkylation.

Cellular Stress Response and the Keap1-Nrf2 Pathway

The electrophilic nature of this compound can lead to the depletion of cellular antioxidants, such as glutathione (GSH), and induce oxidative stress. This can trigger cellular stress response pathways, including the Keap1-Nrf2 pathway, which is a key regulator of cytoprotective gene expression.[19][20][21][22]

Under normal conditions, the transcription factor Nrf2 is kept at low levels by its repressor, Keap1, which targets it for degradation. Electrophiles like this compound can react with cysteine residues on Keap1, leading to a conformational change that prevents the degradation of Nrf2.[19][20][21] Nrf2 then translocates to the nucleus and activates the transcription of genes containing an Antioxidant Response Element (ARE) in their promoters. These genes encode for a variety of protective proteins, including antioxidant enzymes and enzymes involved in glutathione synthesis.

Figure 2. Activation of the Keap1-Nrf2 pathway by this compound.

Safe Handling and Storage

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing vapors or mist.

-

Keep away from heat, sparks, and open flames.[1]

-

Handle under an inert atmosphere (e.g., nitrogen) to protect from moisture.[1]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Emergency Procedures

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Specific Hazards: Combustible liquid. Vapors may form explosive mixtures with air. Thermal decomposition can produce toxic and corrosive gases, including hydrogen bromide.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

-

Evacuate the area and ensure adequate ventilation.

-

Remove all sources of ignition.

-

Wear appropriate personal protective equipment.

-

Contain the spill with an inert absorbent material (e.g., sand, vermiculite) and collect it in a suitable container for disposal.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. It should be treated as hazardous waste.

This guide is intended for informational purposes only and does not supersede any institutional or regulatory requirements. Always consult the most current Safety Data Sheet (SDS) for this compound before use.

References

- 1. nucro-technics.com [nucro-technics.com]

- 2. nib.si [nib.si]

- 3. oecd.org [oecd.org]

- 4. scbt.com [scbt.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. iivs.org [iivs.org]

- 9. nucro-technics.com [nucro-technics.com]

- 10. senzagen.com [senzagen.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 13. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 14. oecd.org [oecd.org]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. nucro-technics.com [nucro-technics.com]

- 17. measurlabs.com [measurlabs.com]

- 18. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]

- 19. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Role of Natural and Synthetic Compounds in Modulating NRF2/KEAP1 Signaling Pathway in Prostate Cancer [mdpi.com]

- 22. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 2-Bromoethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoethyl acetate is a valuable reagent in organic synthesis, widely utilized as an alkylating agent and a key intermediate in the production of pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the prevalent synthesis and purification methodologies for this compound. It includes detailed experimental protocols, comparative data on reaction efficiencies, and visual representations of the chemical pathways and experimental workflows to facilitate a deeper understanding and practical application in a laboratory setting.

Synthesis Methodologies

The synthesis of this compound can be achieved through several chemical routes. The most common and industrially significant methods involve the reaction of ethylene glycol with hydrogen bromide and acetic acid, and the esterification of bromoacetic acid.

From Ethylene Glycol, Hydrogen Bromide, and Acetic Acid

A prevalent and cost-effective method for preparing this compound involves the reaction of ethylene glycol with an aqueous solution of hydrogen bromide and acetic acid.[3][4][5] This process is often carried out in the presence of a solvent, such as toluene, that forms an azeotrope with water, facilitating its removal and driving the reaction to completion.[3][4][5]

The reaction proceeds in two main stages:

-

Formation of 2-bromoethanol from ethylene glycol and hydrogen bromide.

-

Esterification of 2-bromoethanol with acetic acid to yield this compound.

To further enhance the yield, acetic anhydride can be added to the reaction mixture. Acetic anhydride serves a dual purpose: it reacts with any residual water to form acetic acid, which can then esterify any remaining 2-bromoethanol.[3][4]

Reaction Pathway:

Caption: Synthesis of this compound from Ethylene Glycol.

From Bromoacetic Acid and Ethanol

Another established method involves the bromination of acetic acid in the presence of a catalyst like red phosphorus to form bromoacetic acid.[6] This is followed by the esterification of the resulting bromoacetic acid with ethanol, typically catalyzed by a strong acid such as sulfuric acid, to produce ethyl bromoacetate.[6] While the search results primarily detail the synthesis of ethyl bromoacetate through this route, the principle can be adapted for other bromoalkyl esters.

Reaction Pathway:

Caption: Synthesis of Ethyl Bromoacetate from Acetic Acid.

Other Synthesis Routes

Other reported methods for the synthesis of this compound include:

-

Acylation of 2-bromoethanol with acetic anhydride. [1]

-

Reaction of 2-bromoethanol with isopropenyl acetate in the presence of a catalytic amount of p-toluenesulfonic acid.[7]

Quantitative Data Summary

The following tables summarize the quantitative data extracted from the cited literature for different synthesis methods.

Table 1: Synthesis of this compound from Ethylene Glycol

| Reactants | Catalyst/Solvent | Reaction Conditions | Yield | Purity | Reference |

| Ethylene glycol, 48% aq. HBr, Acetic acid, Acetic anhydride | Toluene | Reflux, followed by stirring at 28°C for 1 hour | 95.7% | 101% (Assay) | [3][4] |

| Ethylene glycol, 48% aq. HBr, Acetic acid | Toluene | Reflux at 106°C, followed by distillation under 20 mm pressure | 73.4% | Contained 4 area % bromoethanol | [4] |

Table 2: Synthesis of this compound via Acylation of 2-Bromoethanol

| Reactants | Catalyst/Solvent | Reaction Conditions | Yield | Purity | Reference |

| 2-Bromoethanol, Isopropenyl acetate | p-TsOH / Dichloromethane | 20°C for 17 hours | 84% | Purified by silica gel column chromatography | [7] |

Experimental Protocols

Protocol 1: Synthesis from Ethylene Glycol and Hydrogen Bromide

This protocol is adapted from a patented industrial process.[3][4]

Materials:

-

Ethylene glycol

-

48% aqueous solution of hydrogen bromide

-

Acetic acid

-

Toluene

-

Acetic anhydride

-

Sodium bisulfite

-

Sodium carbonate

Procedure:

-

To a reaction flask equipped with a stirrer, reflux condenser, and a Dean-Stark trap, add ethylene glycol, a 48% aqueous solution of hydrogen bromide, acetic acid, and toluene.[3]

-

Heat the reaction mixture to reflux and collect the water-toluene azeotrope in the Dean-Stark trap.

-

After the theoretical amount of water has been removed, cool the reaction mixture.

-

Slowly add acetic anhydride to the mixture and stir for an additional hour at 28°C.[3][4]

-

Add sodium bisulfite and sodium carbonate to the reaction mixture and allow it to stand overnight at ambient temperature.[3][4]

-

Remove the excess toluene and acetic acid under reduced pressure.

-

The remaining product, this compound, can be further purified by filtration or distillation.[3][4]

Protocol 2: Acylation of 2-Bromoethanol with Isopropenyl Acetate

This protocol is based on a literature procedure for the acetylation of alcohols.[7]

Materials:

-

2-Bromoethanol

-

Isopropenyl acetate

-

p-Toluenesulfonic acid (p-TsOH)

-

Dichloromethane

-

10% aqueous sodium hydrogen carbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-bromoethanol (1 mmol) in dichloromethane (4 mL).

-

Add isopropenyl acetate (4 mmol) and p-TsOH (0.02 mmol) to the solution.

-

Stir the mixture at 20°C for 17 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a 10% aqueous sodium hydrogen carbonate solution (10 mL).

-

Extract the aqueous phase with ethyl acetate (3 x 10 mL).

-

Combine the organic phases, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.[7]

Purification Methods

Crude this compound often contains unreacted starting materials, by-products such as bromoethanol, and residual acid. Several techniques can be employed for its purification.

Distillation

Fractional distillation, often under reduced pressure, is a common method for purifying this compound.[3] This technique is effective for separating the product from less volatile impurities. The boiling point of this compound is approximately 159 °C at atmospheric pressure and around 80°C at 70 mmHg.[3][8]

Washing and Extraction

A standard work-up procedure involves washing the crude product with a basic solution to neutralize any acidic impurities.[6][9]

General Washing Protocol:

-

Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases.[9]

-

Wash the organic layer with deionized water and then with a saturated sodium chloride (brine) solution.[9]

-

Dry the organic layer over an anhydrous drying agent such as sodium sulfate.[9]

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure.[9]

Flash Column Chromatography

For small-scale purification or the removal of impurities with similar boiling points, flash column chromatography on silica gel is an effective method.[9] A typical eluent system would be a mixture of hexanes and ethyl acetate.[9]

Purification Workflow:

Caption: General Purification Workflow for this compound.

Conclusion

The synthesis of this compound is well-documented, with the reaction of ethylene glycol with hydrogen bromide and acetic acid being a high-yield and scalable method. For laboratory-scale synthesis, the acylation of 2-bromoethanol offers a viable alternative. The choice of purification method, whether distillation, washing and extraction, or chromatography, will depend on the scale of the reaction and the nature of the impurities. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

- 1. Buy this compound | 927-68-4 [smolecule.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. WO1989009763A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 4. EP0411035B1 - Process for preparing this compound - Google Patents [patents.google.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. CN101891615A - Method for synthesizing bromoethyl acetate - Google Patents [patents.google.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound 97 927-68-4 [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

Spectroscopic Analysis of 2-Bromoethyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Bromoethyl acetate, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document details the expected spectral data, provides comprehensive experimental protocols, and visualizes key aspects of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for this compound (CAS No: 927-68-4; Molecular Formula: C₄H₇BrO₂).[1][2][3]

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different proton environments in the molecule.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH₃ (a) | ~2.1 | Singlet | 3H | N/A |

| -OCH₂- (b) | ~4.3 | Triplet | 2H | ~6.0 |

| -CH₂Br (c) | ~3.5 | Triplet | 2H | ~6.0 |

Note: Data is predicted and may vary based on solvent and experimental conditions.

¹³C NMR Spectral Data (Predicted)

The carbon-13 NMR spectrum of this compound will display four signals, one for each unique carbon atom.

| Assignment | Chemical Shift (δ, ppm) |

| -C H₃ (a) | ~21 |

| -OC H₂- (b) | ~63 |

| -C H₂Br (c) | ~28 |

| C =O (d) | ~170 |

Note: Data is predicted and may vary based on solvent and experimental conditions.

IR Spectral Data

The infrared spectrum of this compound is characterized by the presence of a strong carbonyl stretch and C-O stretching bands, indicative of the ester functional group.

| Wave Number (cm⁻¹) | Vibrational Mode | Intensity |

| ~1740 | C=O Stretch (Ester) | Strong |

| ~1220 | C-O Stretch (Ester) | Strong |

| ~2960 | C-H Stretch (Aliphatic) | Medium |

| ~650 | C-Br Stretch | Medium-Weak |

Note: These are characteristic absorption ranges and the exact peak positions may vary.

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR and IR spectra of this compound are provided below.

NMR Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

NMR tubes (5 mm)

-

Pipettes

-

Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry 5 mm NMR tube.

-

If an internal standard is required, add a small drop of TMS to the solution.

-

Cap the NMR tube securely.

-

Gently invert the tube several times to ensure a homogeneous solution.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's guidelines.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent (CDCl₃).

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

¹H NMR Spectrum Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard 90° pulse sequence.

-

Set the number of scans (e.g., 8-16) and a relaxation delay of 1-2 seconds.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Spectrum Acquisition:

-

Switch the spectrometer to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width (e.g., -10 to 220 ppm).

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C (e.g., 128 or more).

-

Use a relaxation delay of 2-5 seconds.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.

-

Phase the spectra to obtain pure absorption peaks.

-

Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual solvent peak is at 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is centered at 77.16 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

IR Spectroscopy (FTIR-ATR) Protocol

Objective: To obtain an infrared spectrum of liquid this compound.

Materials:

-

This compound

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Pipette

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Take a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

-

Sample Application:

-

Using a pipette, place a single drop of this compound onto the center of the ATR crystal.

-

-

Spectrum Acquisition:

-

Acquire the infrared spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The software will automatically perform a background subtraction.

-

Identify and label the major absorption peaks in the spectrum.

-

Correlate the observed peaks with known functional group absorptions.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a lint-free wipe soaked in isopropanol or acetone.

-

Ensure the crystal is completely dry before the next measurement.

-

Visualization of Spectroscopic Relationships

The following diagrams illustrate the molecular structure and the workflow for the spectroscopic analysis of this compound.

Caption: Molecular structure of this compound with ¹H and ¹³C NMR assignments.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Methodological & Application

Application Notes and Protocols: 2-Bromoethyl Acetate as a Versatile Alkylating Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoethyl acetate is a bifunctional reagent of significant interest in organic synthesis, particularly in the development of pharmaceutical and other biologically active molecules. Its structure, incorporating both a reactive bromine atom and an acetate group, allows for the introduction of a 2-acetoxyethyl group onto a variety of nucleophiles. This moiety can serve as a precursor to a hydroxyethyl group upon hydrolysis of the acetate ester, a common structural motif in drug candidates. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound as an alkylating agent for nitrogen, oxygen, and sulfur nucleophiles.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for safe handling and optimal reaction setup.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 927-68-4 |

| Molecular Formula | C₄H₇BrO₂ |

| Molecular Weight | 167.00 g/mol |

| Appearance | Clear, colorless to light orange oil |

| Boiling Point | 159 °C |

| Melting Point | -14 to -13.8 °C |

| Density | 1.514 g/mL at 25 °C |

| Refractive Index | n20/D 1.455 |